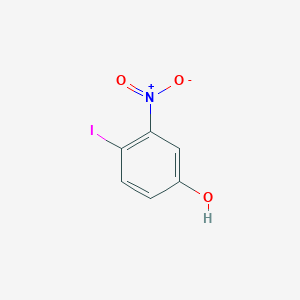
Pyridazomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is a chemical compound with a complex structure that includes both amino and carboxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridazinium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Amino and Carboxyl Groups: Functionalization of the pyridazinium ring to introduce amino and carboxyl groups is achieved through specific reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.
化学反应分析
Types of Reactions
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
相似化合物的比较
Similar Compounds
- (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridinium chloride
- (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium bromide
Uniqueness
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
115920-43-9 |
|---|---|
分子式 |
C10H16N4O3.Cl |
分子量 |
274.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChI 键 |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
手性 SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
规范 SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
同义词 |
Pyridazomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















